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Compound of Interest

Compound Name: Helianorphin-19

Cat. No.: B12369355 Get Quote

An in-depth exploration of a novel, plant-derived peptide with potent and selective kappa-opioid

receptor agonism for peripheral pain.

Introduction
Helianorphin-19 is a novel, synthetically-derived cyclic peptide that has emerged as a potent

and selective agonist for the kappa-opioid receptor (KOR).[1][2][3][4][5] Its discovery was

inspired by the traditional use of sunflower (Helianthus annuus) preparations for pain relief.[3]

[4][5] This technical guide provides a comprehensive overview of the discovery, origin, and

pharmacological characterization of Helianorphin-19, with a focus on the experimental

methodologies and quantitative data that underpin its development. This document is intended

for researchers, scientists, and drug development professionals in the fields of pharmacology,

medicinal chemistry, and pain research.

Discovery and Origin
The development of Helianorphin-19 stemmed from a rational drug design approach that

combined the structural stability of a plant-derived cyclic peptide with the pharmacological

activity of an endogenous opioid peptide.[3][4] Researchers utilized the scaffold of the

sunflower trypsin inhibitor-1 (SFTI-1), a 14-residue cyclic peptide from sunflower seeds known

for its high stability, and incorporated sequence fragments from dynorphin A, an endogenous

KOR agonist.[3][4] This molecular grafting strategy aimed to create novel, stabilized KOR

ligands with improved pharmacological properties.[3][4] Through systematic modifications of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12369355?utm_src=pdf-interest
https://www.benchchem.com/product/b12369355?utm_src=pdf-body
https://www.frontiersin.org/journals/pain-research/articles/10.3389/fpain.2023.1202590/full
https://journals.physiology.org/doi/full/10.1152/ajpgi.00328.2014
https://www.medchemexpress.com/helianorphin-19.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC140036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2813397/
https://www.medchemexpress.com/helianorphin-19.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC140036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2813397/
https://www.benchchem.com/product/b12369355?utm_src=pdf-body
https://www.benchchem.com/product/b12369355?utm_src=pdf-body
https://www.medchemexpress.com/helianorphin-19.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC140036/
https://www.medchemexpress.com/helianorphin-19.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC140036/
https://www.medchemexpress.com/helianorphin-19.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC140036/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the dynorphin A sequence within the SFTI-1 framework, Helianorphin-19 was identified as the

most promising candidate with high affinity and selectivity for the KOR.[3][4]

Quantitative Pharmacological Data
The pharmacological profile of Helianorphin-19 has been characterized through a series of in

vitro assays to determine its binding affinity, potency, and selectivity for opioid receptors. The

key quantitative data are summarized in the tables below.

Parameter Value Receptor Reference

Binding Affinity (Ki) 21 nM Mouse KOR [3][6]

25 nM Human KOR [1][2]

>10,000 nM Mouse MOR [3]

>10,000 nM Mouse DOR [3]

Potency (EC50) 45 nM Mouse KOR (cAMP) [1][2][3][6]

1.4 µM
Mouse KOR (β-

arrestin-2)
[3]

Efficacy (Emax) 108% (vs. Dyn A 1-13) Mouse KOR (cAMP) [3]

41.1% (vs. Dyn A 1-

13)

Mouse KOR (β-

arrestin-2)
[3]

Selectivity
~200-fold for KOR

over MOR and DOR
[1][2][3]

Table 1: In Vitro Pharmacological Profile of Helianorphin-19

Experimental Protocols
The following sections detail the methodologies used to characterize Helianorphin-19.
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Helianorphin-19 and its analogues were synthesized using standard solid-phase peptide

synthesis (SPPS) techniques, employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Radioligand Displacement Assay
This assay was performed to determine the binding affinity (Ki) of Helianorphin-19 for the

kappa (κ), mu (μ), and delta (δ) opioid receptors.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the mouse κ-opioid

receptor (KOR), μ-opioid receptor (MOR), or δ-opioid receptor (DOR).

Radioligand: [³H]diprenorphine, a non-selective opioid antagonist.

Procedure:

Cell membranes were prepared from the respective stable cell lines.

Membranes were incubated with a fixed concentration of [³H]diprenorphine and varying

concentrations of the competing ligand (Helianorphin-19).

Non-specific binding was determined in the presence of a high concentration of an

unlabeled opioid ligand.

The reaction was terminated by rapid filtration, and the radioactivity bound to the filters

was quantified by liquid scintillation counting.

IC50 values were determined from competition curves and converted to Ki values using

the Cheng-Prusoff equation.

cAMP Accumulation Assay
This functional assay was used to measure the potency (EC50) and efficacy (Emax) of

Helianorphin-19 in activating the KOR, which is a Gi-coupled receptor that inhibits adenylyl

cyclase and reduces intracellular cyclic adenosine monophosphate (cAMP) levels.

Cell Line: HEK293 cells stably expressing the mouse KOR.

Procedure:
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Cells were seeded in 96-well plates.

Cells were pre-treated with forskolin to stimulate cAMP production.

Cells were then treated with varying concentrations of Helianorphin-19 or the reference

agonist, dynorphin A 1-13.

The intracellular cAMP levels were measured using a competitive immunoassay.

Dose-response curves were generated to determine EC50 and Emax values.

β-Arrestin-2 Recruitment Assay (BRET)
This assay was performed to assess the G protein bias of Helianorphin-19 by measuring its

ability to recruit β-arrestin-2 to the KOR upon activation. A bioluminescence resonance energy

transfer (BRET) assay was utilized.

Cell Line: HEK293 cells transiently co-expressing mouse KOR fused to green fluorescent

protein (KOR-GFP) and β-arrestin-2 fused to NanoLuc luciferase (β-arrestin-2-Nluc).

Substrate: Furimazine.

Procedure:

Cells were seeded in 96-well plates.

Cells were treated with varying concentrations of Helianorphin-19 or dynorphin A 1-13.

The BRET substrate, furimazine, was added.

The BRET signal, representing the proximity of β-arrestin-2 to the KOR, was measured

using a microplate reader.

Dose-response curves were generated to determine EC50 and Emax values for β-

arrestin-2 recruitment.

In Vivo Analgesic Efficacy: Mouse Model of Chronic
Visceral Pain
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The analgesic effect of Helianorphin-19 was evaluated in a mouse model of chronic visceral

hypersensitivity induced by colorectal distension (CRD).

Animal Model: Male C57BL/6J mice.

Procedure:

Chronic visceral hypersensitivity was induced in mice.

Helianorphin-19 was administered to the mice.

Visceromotor responses to graded colorectal distension pressures were measured via

electromyography (EMG) of the abdominal muscles.

A reduction in the visceromotor response was indicative of an analgesic effect.

Assessment of Central Nervous System (CNS) Side
Effects
To evaluate potential CNS side effects, two key behavioral tests were performed.

Rotarod Test (Motor Coordination):

Mice were trained to walk on a rotating rod.

After administration of Helianorphin-19 or the KOR agonist U-50,488, the latency to fall

from the accelerating rod was measured. A decrease in latency indicates impaired motor

coordination.

Jump-Flinch Test (Central Pain):

This test assesses the central analgesic effects of a compound.

Mice received foot shocks of increasing intensity, and the thresholds for flinching and

jumping were determined. An increase in these thresholds suggests central analgesia.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the key signaling pathway of Helianorphin-19 and the general

workflow of the experimental procedures.
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Caption: KOR Signaling Pathway of Helianorphin-19.
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Caption: Experimental Workflow for Helianorphin-19.

Conclusion
Helianorphin-19 represents a significant advancement in the development of peripherally

acting analgesics.[3][4][5] Its unique design, leveraging a stable plant-derived scaffold, has

resulted in a potent and selective KOR agonist with a favorable G protein-biased signaling

profile.[1][2][3] The in vivo data demonstrating potent analgesia in a model of visceral pain

without the central side effects commonly associated with opioid analgesics highlight its

therapeutic potential.[3][4][5] This technical guide provides the foundational data and

methodologies for further research and development of Helianorphin-19 and similar peptide-

based therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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